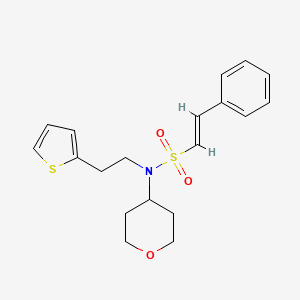

(E)-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)ethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-(oxan-4-yl)-2-phenyl-N-(2-thiophen-2-ylethyl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S2/c21-25(22,16-11-17-5-2-1-3-6-17)20(18-9-13-23-14-10-18)12-8-19-7-4-15-24-19/h1-7,11,15-16,18H,8-10,12-14H2/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORMHDKXRUZNTD-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CCC2=CC=CS2)S(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1N(CCC2=CC=CS2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)ethenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound belongs to a broader class of N-aryl-2-ethenesulfonamides, which exhibit significant anticancer properties.

The molecular formula of the compound is with a molecular weight of 349.46 g/mol. Its structure includes a phenyl ring, a tetrahydro-pyran moiety, and a thiophene group, which contribute to its biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer properties of (E)-N-aryl-2-ethenesulfonamides, including our compound. Research indicates that these compounds can inhibit cancer cell proliferation across various cancer types:

-

Mechanism of Action :

- The compound disrupts microtubule formation and mitotic spindle assembly, leading to cell cycle arrest in the mitotic phase .

- Quantitative structure-activity relationship (QSAR) studies have shown that electronic and steric descriptors significantly affect anticancer activity, with models achieving high correlation coefficients (R² = 0.81) for predicting efficacy .

-

Case Studies :

- A study evaluating the cytotoxicity of several analogues showed that some derivatives exhibited IC50 values in the low micromolar range against diverse cancer cell lines, indicating potent anticancer activity .

- In vivo studies using nude mice xenograft assays demonstrated that specific analogues could effectively penetrate the blood-brain barrier, suggesting their potential for treating brain tumors .

Data Table: Anticancer Activity of Related Compounds

| Compound Name | Structure | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 1 | Structure | 5.0 | Microtubule disruption |

| Compound 2 | Structure | 10.0 | Cell cycle arrest |

| Compound 3 | Structure | 15.0 | Apoptosis induction |

Additional Pharmacological Activities

Beyond anticancer effects, sulfonamide derivatives are known for various pharmacological activities:

- Antibacterial Activity :

- Sulfonamides traditionally exhibit antibacterial properties by inhibiting bacterial folic acid synthesis.

- Anticonvulsant Effects :

- Some derivatives have shown promise in animal models for their anticonvulsant properties, although specific data on our compound is limited.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Ethenesulfonamide vs. Benzenesulfonamide

- Target Compound : Ethenesulfonamide core enables planar geometry, enhancing π-π stacking with aromatic residues in target proteins.

- Analog () : 4-(tert-butyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide replaces the ethene core with a benzene ring, reducing conformational flexibility but increasing steric bulk via the tert-butyl group. The trifluoroethyl group may improve metabolic stability compared to the thiophen-2-yl-ethyl moiety .

Substituent Modifications

- The pyrazole-containing tetrahydropyran introduces additional hydrogen-bonding sites .

Functional Group Impact on Properties

- Thiophene vs. Trifluoroethyl (, Target Compound) : The thiophene group in the target compound offers π-electron-rich interactions, whereas the trifluoroethyl group in ’s analog enhances lipophilicity and oxidative stability .

- Chlorophenyl vs. Methoxy-Substituted Phenyl () : Chlorine atoms increase electronegativity and binding affinity to hydrophobic pockets, while methoxy groups improve solubility but may reduce blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.